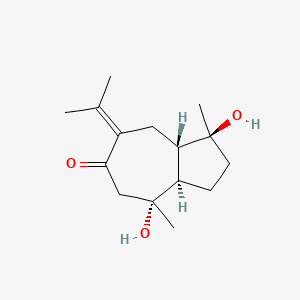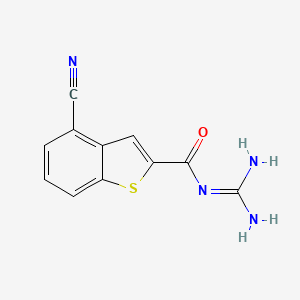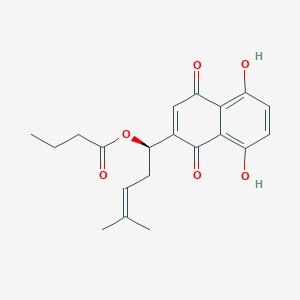
Isozedoarondiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isozedoarondiol is a natural sesquiterpene compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb. It is known for its potential biological activities, including anti-inflammatory and antioxidant properties. The chemical formula of this compound is C15H24O3, and it has a molecular weight of 252.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isozedoarondiol can be synthesized through the extraction from the rhizomes of Curcuma xanthorrhiza Roxb. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from plant sources.
Chemical Reactions Analysis
Types of Reactions
Isozedoarondiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Scientific Research Applications
Isozedoarondiol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of sesquiterpenes and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant activities.
Medicine: Studied for its potential therapeutic effects in treating inflammatory conditions and oxidative stress-related diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Isozedoarondiol exerts its effects through various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase-1 (MMP-1) in UVB-treated human keratinocytes, which is associated with its anti-inflammatory activity . The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .
Comparison with Similar Compounds
Similar Compounds
Zedoarondiol: Another sesquiterpene compound with similar antioxidant and anti-inflammatory properties.
Curcumin: A well-known compound from turmeric with extensive research on its anti-inflammatory and antioxidant activities.
Uniqueness
Isozedoarondiol is unique due to its specific inhibitory effects on MMP-1 expression and its ability to activate the Nrf2 pathway, which distinguishes it from other similar compounds like curcumin and zedoarondiol .
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(3S,3aS,8R,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15-/m1/s1 |
InChI Key |
TXIKNNOOLCGADE-PAPYEOQZSA-N |
SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
Isomeric SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)O)C |
Canonical SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
Synonyms |
zedoarondiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one](/img/structure/B1254272.png)

![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)








